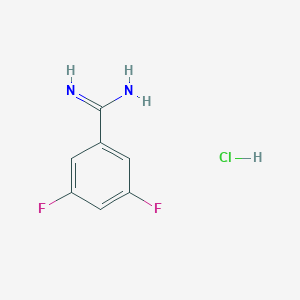

3,5-Difluorobenzamidine hydrochloride

Descripción

Historical Context and Evolution of Benzamidine (B55565) Derivatives in Scientific Inquiry

Benzamidine and its derivatives represent a cornerstone in the study of enzyme inhibition, with a rich history in scientific and medicinal research. The fundamental structure, featuring a phenyl group linked to a carboximidamide (amidine) group, has proven to be a remarkably effective scaffold for interacting with specific biological targets. wikipedia.orgdrugbank.com The journey of benzamidine derivatives began with the discovery of their ability to act as reversible, competitive inhibitors of trypsin and other serine proteases. wikipedia.orgebi.ac.ukcaymanchem.com

In the mid-20th century, researchers identified that the cationic amidino group of these compounds plays a crucial role in their inhibitory mechanism. ebi.ac.uk This positively charged moiety interacts with the negatively charged carboxylate group of an aspartate residue found at the bottom of the S1 specificity pocket of trypsin-like serine proteases. ebi.ac.uk This key interaction, along with hydrophobic interactions with the sides of the pocket, accounts for their inhibitory power against enzymes like trypsin, thrombin, and plasmin. ebi.ac.uknih.gov

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry

The strategic incorporation of fluorine into aromatic systems is a powerful and widely adopted tactic in modern medicinal chemistry. tandfonline.comnumberanalytics.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can impart profound and advantageous changes to a molecule's biological and physicochemical profile. tandfonline.com

One of the most significant consequences of aromatic fluorination is the modulation of a molecule's electronic properties. As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.net This modification can be critical for optimizing a compound's ionization state at physiological pH, thereby enhancing its binding affinity to a target protein. tandfonline.com

Furthermore, fluorine substitution is a key strategy for improving a molecule's metabolic stability. The C-F bond is more stable than a carbon-hydrogen (C-H) bond and is less susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comacs.org Blocking a site of metabolic attack with fluorine can increase a drug's bioavailability and half-life. tandfonline.comnih.gov Lipophilicity, a crucial factor for membrane permeation and transport, can also be finely tuned through fluorination. The addition of fluorine can increase lipophilicity, which may enhance a compound's ability to penetrate hydrophobic protein pockets and cross cell membranes. tandfonline.comnih.gov This strategic use of fluorine has been successfully employed in a wide range of therapeutics, including anticancer agents, antibiotics, and central nervous system drugs, to improve their efficacy and pharmacokinetic properties. tandfonline.comnumberanalytics.comresearchgate.net

Research Objectives and Scope for 3,5-Difluorobenzamidine Hydrochloride Investigations

The study of this compound is driven by the goal of combining the proven serine protease-inhibiting scaffold of benzamidine with the beneficial physicochemical properties imparted by fluorine substitution. Research into this specific compound aims to explore its potential as a refined chemical tool and a lead structure for drug discovery.

The primary objectives of investigating this compound include:

Synthesis and Characterization: Developing efficient synthetic pathways to produce the compound in high purity is a foundational step. Researchers would then rigorously characterize its structure and confirm its identity using analytical methods such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and elemental analysis.

Biochemical Profiling: A central aim is to quantify the inhibitory activity of this compound against a panel of serine proteases. This involves conducting enzyme kinetic studies to determine key parameters like the inhibition constant (Ki) for various enzymes. The difluoro-substitution pattern is expected to alter the electronic nature of the benzamidine core, potentially influencing its potency and selectivity compared to the non-fluorinated parent compound. For instance, while benzamidine inhibits trypsin and thrombin with Ki values of 21 µM and 320 µM respectively, the difluoro-derivative's profile would be a key point of investigation. medchemexpress.com

Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable data point in SAR studies. By comparing its activity to that of unsubstituted benzamidine and other mono- and di-fluorinated isomers, researchers can elucidate the specific contribution of the 3,5-difluoro pattern to target binding and selectivity. This knowledge is crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. For example, studies on other inhibitors have shown that the position of fluorine on the aryl ring can significantly impact potency. acs.org

Structural Biology: To gain a precise understanding of its mechanism of action, researchers may seek to determine the crystal structure of this compound bound to a target protease. This would reveal the specific molecular interactions, including any favorable contacts made by the fluorine atoms, within the enzyme's active site, providing a blueprint for further optimization.

The following table summarizes the inhibitory activity of the parent compound, benzamidine, against several key serine proteases, providing a baseline for evaluating the effects of fluorination.

| Enzyme | Inhibition Constant (Ki) of Benzamidine |

| Tryptase | 20 µM medchemexpress.com |

| Trypsin | 21 µM medchemexpress.com |

| Urokinase-type Plasminogen Activator (uPA) | 97 µM medchemexpress.com |

| Factor Xa | 110 µM medchemexpress.com |

| Thrombin | 320 µM medchemexpress.com |

| Tissue-type Plasminogen Activator (tPA) | 750 µM medchemexpress.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCACCYICHJVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561948 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144797-68-2 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Difluorobenzamidine Hydrochloride

Novel Synthetic Routes for Enhanced Yield and Purity of 3,5-Difluorobenzamidine Hydrochloride

The efficient synthesis of this compound is pivotal for its application in drug discovery and development. Traditional methods often face challenges in terms of yield, purity, and sustainability. Consequently, research has focused on developing novel synthetic routes that address these limitations. The primary precursor for this compound is 3,5-difluorobenzonitrile (B1349092), a readily available starting material. ossila.comsigmaaldrich.com

A common and historical method for the synthesis of amidines from nitriles is the Pinner reaction. mdpi.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt, which is then reacted with ammonia (B1221849) to yield the corresponding amidine. mdpi.comresearchgate.net While effective, the Pinner reaction can suffer from low yields and the use of harsh acidic conditions. nih.gov

More contemporary approaches focus on direct catalytic amination of nitriles. These methods offer potential for higher yields and milder reaction conditions. For instance, the direct addition of amines to nitriles can be achieved using strong bases to activate the amine. nih.govrsc.org This approach has been shown to be effective for a range of aryl amines and nitriles, offering good to high yields. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of this compound synthesis, this translates to the use of safer solvents, minimizing waste, and employing catalytic methods.

One promising green approach is the use of solvent-free reaction conditions. For example, the synthesis of amides, a related functional group, has been achieved under solvent-free conditions using boric acid as a catalyst, which can be an environmentally benign option. rsc.org The direct condensation of sulfonamides and formamides to produce N-sulfonyl formamidines has also been reported using NaI as a catalyst in a green, atom-economical process. nih.gov Such methodologies could potentially be adapted for the synthesis of 3,5-difluorobenzamidine.

Furthermore, the use of water as a solvent is a key aspect of green chemistry. While many organic reactions are not compatible with water, recent advancements have shown the feasibility of certain transformations in aqueous media. The development of catalysts that are active and stable in water is an active area of research with the potential to significantly improve the environmental footprint of amidine synthesis.

Catalytic Systems in the Preparation of Fluorinated Benzamidines

Catalytic systems have revolutionized the synthesis of amidines, offering milder reaction conditions and improved functional group tolerance compared to classical methods. Transition metal catalysts, in particular, have been extensively explored.

Copper-catalyzed systems have emerged as efficient for the synthesis of N-substituted amidines from nitriles and amines. nih.gov These reactions often utilize an oxidant, such as molecular oxygen, making them more sustainable. nih.gov Palladium catalysts have also been employed for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides, often accelerated by microwave irradiation. nih.gov

The table below summarizes some catalytic systems that have been applied to the synthesis of amidines, which could be adapted for the preparation of 3,5-difluorobenzamidine and its derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| CuCl/Cs₂CO₃/2,2'-bipyridine/O₂ | Nitriles, Amines | N-substituted amidines | Sustainable, uses O₂ as an oxidant. nih.gov |

| Palladium catalyst | Aryltrifluoroborates, Cyanamides | N-arylamidines | Microwave-assisted, efficient for aryl coupling. nih.gov |

| Ytterbium amides | Nitriles, Amines | N-arylamidinates | Solvent-free conditions, good to excellent yields. nih.gov |

| n-BuLi | Nitriles, Primary amines | N-substituted aryl amidines | Strong base activation, good yields for less reactive amines. nih.gov |

Derivatization Strategies for this compound

The derivatization of the 3,5-difluorobenzamidine moiety is crucial for exploring its structure-activity relationship (SAR) and developing new therapeutic agents. Strategies can target the nitrogen atoms of the amidine group or the aromatic ring.

Exploration of N-Substituted and C-Substituted Analogues

N-substitution of the amidine functionality allows for the introduction of a wide variety of substituents, which can significantly impact the biological activity of the molecule. The synthesis of N-substituted aryl amidines can be achieved through the reaction of 3,5-difluorobenzamidine with various electrophiles or through direct synthesis from 3,5-difluorobenzonitrile and a substituted amine. nih.govrsc.org For instance, the reaction of deprotonated primary amines with benzonitriles has been shown to produce N-substituted aryl amidines in good yields. nih.gov

C-substitution on the phenyl ring, while synthetically more challenging, offers another avenue for structural diversification. This would typically involve starting from a differently substituted benzonitrile (B105546) precursor. The introduction of substituents at other positions of the benzene (B151609) ring can influence the electronic properties and steric profile of the molecule.

Synthesis of Conjugates and Prodrugs Incorporating the 3,5-Difluorobenzamidine Moiety

The development of drug conjugates and prodrugs is a powerful strategy to improve the therapeutic index of a drug by enhancing its delivery to the target site and minimizing off-target effects. The 3,5-difluorobenzamidine moiety can be incorporated into such systems.

Conjugates: 3,5-Difluorobenzamidine can be conjugated to targeting ligands, such as peptides or antibodies, to achieve selective delivery to specific cells or tissues. For instance, peptide-DNA hybrids have been synthesized with tunable binding and targeting properties. nih.gov A similar approach could be envisioned for creating 3,5-difluorobenzamidine-peptide conjugates. nih.govnih.gov The synthesis would involve linking the amidine-containing molecule to the peptide via a suitable linker.

Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. The 3,5-difluorobenzamidine core could be masked with a promoiety that is cleaved under specific physiological conditions, such as at the tumor site. researchgate.net Prodrug design often involves creating bioreversible derivatives of functional groups like amines or amides. researchgate.net For example, a prodrug could be designed to release the active 3,5-difluorobenzamidine via enzymatic cleavage or in response to the tumor microenvironment. Bioorthogonal prodrug activation strategies, which rely on reactions that are non-toxic and specific, offer another sophisticated approach. researchgate.net

Stereoselective Synthesis and Chiral Resolution of Related Benzamidines

While this compound itself is achiral, the introduction of chiral centers in its derivatives can lead to enantiomers with distinct pharmacological profiles. Therefore, stereoselective synthesis and chiral resolution are important considerations.

The asymmetric synthesis of chiral amides and peptides has seen significant advancements with the development of racemization-free coupling reagents. rsc.org These methods could be applied to the synthesis of chiral derivatives of 3,5-difluorobenzamidine. Bifunctional organocatalysts have also been successfully used for the enantioselective synthesis of axially chiral benzamides. nih.gov

Chiral Resolution: For racemic mixtures of chiral benzamidine (B55565) derivatives, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through several methods, including:

Formation of diastereomeric salts: Reaction with a chiral resolving agent to form diastereomers that can be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase to separate the enantiomers.

Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer. nih.govmdpi.comnih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and esters, a strategy that could be adapted for derivatives of 3,5-difluorobenzamidine bearing appropriate functional groups. mdpi.comnih.gov

The following table provides examples of enzyme systems used for the kinetic resolution of related chiral compounds, highlighting the potential for enzymatic methods in this area.

| Enzyme | Substrate Type | Key Outcome |

| Candida antarctica lipase (B570770) B (CAL-B) | Racemic alcohols/esters | High enantioselectivity in kinetic resolution. researchgate.net |

| Candida rugosa lipase | Racemic β-blocker building block | Enantioselective biotransformation. mdpi.com |

| Lipase from Pseudomonas stutzeri | Racemic alcohols | Enantiomeric separation. nih.gov |

Scale-Up Considerations and Process Optimization in Industrial Synthesis

The industrial synthesis of this compound, commonly derived from 3,5-difluorobenzonitrile, presents a set of challenges that are distinct from its laboratory-scale preparation. Process optimization is paramount to ensure that the production is not only economically viable but also safe, reproducible, and compliant with regulatory standards. Key areas of focus include reaction kinetics, heat and mass transfer, reagent and solvent selection, and product isolation and purification.

A common synthetic route involves the conversion of 3,5-difluorobenzonitrile, often via a Pinner reaction or a related multi-step process. The Pinner reaction, for instance, involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride (HCl) to form an imidate ester hydrochloride, which is then reacted with ammonia to yield the desired amidine hydrochloride.

Key Process Optimization Parameters:

Temperature Control: The reactions involved in forming the amidine are often highly exothermic. What is easily managed in a small glass flask with an ice bath can become a significant safety hazard in a large-volume reactor. Inadequate heat removal can lead to thermal runaway, causing a rapid increase in temperature and pressure, and potentially leading to side reactions or decomposition of the product. Industrial processes require robust reactor cooling systems and carefully controlled rates of reagent addition to manage the heat load effectively.

Reagent Stoichiometry and Addition: The precise molar ratio of reactants is critical. For instance, in the Pinner synthesis, an excess of HCl gas is required to drive the reaction to completion. However, on an industrial scale, handling and metering a corrosive gas like HCl requires specialized equipment and safety protocols. The rate of addition for reagents like ammonia is also a critical parameter. A slow, controlled addition is often necessary to prevent temperature spikes and minimize the formation of impurities.

Mass Transfer and Mixing: Achieving homogeneity in large-scale reactors is a significant challenge. Inefficient mixing can result in localized concentration gradients, leading to non-uniform reaction rates and the formation of byproducts. The choice of reactor geometry, impeller design, and agitation speed are crucial variables that must be optimized to ensure efficient mass transfer between the solid, liquid, and gas phases involved in the reaction.

Solvent Selection and Recovery: While laboratory syntheses might use high-purity, expensive solvents, industrial processes prioritize cost-effective and recyclable options. The solvent system must provide good solubility for the reactants while allowing for straightforward isolation of the product. Process optimization often includes developing efficient solvent recovery and recycling loops to minimize waste and reduce operational costs, which is a key principle of green chemistry.

Product Isolation and Purification: Techniques like column chromatography, common in research labs, are generally impractical for large-scale production. Industrial purification relies on more scalable methods such as crystallization. The optimization of the crystallization process involves a detailed study of solvent systems, cooling profiles, and seeding strategies to control crystal size and morphology, which in turn affects filtration, drying characteristics, and the purity of the final this compound.

Research Findings and Data Analysis:

Process development studies focus on creating a robust and reproducible process. Design of Experiments (DoE) is a powerful methodology used to systematically investigate the effects of multiple variables simultaneously. For a synthesis like that of this compound, a DoE approach might be used to optimize yield and purity by studying the interactions between temperature, reaction time, and catalyst loading.

The following interactive table presents hypothetical data from a process optimization study for the amination step (conversion of the imidate ester to the amidine). This illustrates how systematic variation of key parameters can be used to identify optimal operating conditions.

Table 1: Optimization of the Amination Step in this compound Synthesis

| Experiment ID | Ammonia (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 3.0 | 20 | 4 | 85 | 97.5 |

| 2 | 3.0 | 40 | 4 | 88 | 96.0 |

| 3 | 5.0 | 20 | 4 | 92 | 98.8 |

| 4 | 5.0 | 40 | 4 | 90 | 97.2 |

| 5 | 3.0 | 20 | 8 | 87 | 97.0 |

| 6 | 3.0 | 40 | 8 | 89 | 95.5 |

| 7 | 5.0 | 20 | 8 | 95 | 99.1 |

| 8 | 5.0 | 40 | 8 | 93 | 98.0 |

From this data, it can be concluded that using a higher equivalent of ammonia (5.0 eq.) at a moderate temperature (20°C) for a longer duration (8 hours, Experiment 7) results in the optimal balance of high yield and excellent purity. This systematic approach allows process chemists to define a robust operating window for the manufacturing process, ensuring consistent quality and efficiency during large-scale production.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Difluorobenzamidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3,5-Difluorobenzamidine hydrochloride, a combination of 1D and 2D NMR experiments would be required for a full structural assignment.

High-Resolution 1H, 13C, and 19F NMR Studies

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the amidine group. Due to the molecule's symmetry, two types of aromatic proton signals would be anticipated. The single proton at the C4 position would likely appear as a triplet, split by the two equivalent fluorine atoms at C3 and C5. The two equivalent protons at C2 and C6 would each be expected to appear as a doublet of triplets, due to coupling with the adjacent aromatic proton and the two meta-positioned fluorine atoms. The protons of the amidinium group (-C(NH₂)₂⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and would disappear upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Due to symmetry, four signals would be expected for the aromatic carbons and one for the amidine carbon. The carbons attached to fluorine (C3 and C5) would show a large coupling constant (¹JCF), while other aromatic carbons would show smaller couplings (²JCF, ³JCF). These C-F couplings are definitive for assigning the fluorinated positions.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique. chemicalbook.comnist.gov For this molecule, the two fluorine atoms are chemically equivalent, which would result in a single signal in the ¹⁹F NMR spectrum.

Predicted ¹H and ¹³C NMR Data This table is based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling |

|---|---|---|---|

| C2-H, C6-H | 7.0 - 7.5 | 110 - 115 | dd (³JHH ≈ 8 Hz, ⁴JHF ≈ 6 Hz) |

| C4-H | 6.8 - 7.2 | 105 - 110 | t (³JHF ≈ 8-10 Hz) |

| C1 | - | 135 - 140 | t (³JCF ≈ 3-5 Hz) |

| C3, C5 | - | 160 - 165 | d (¹JCF ≈ 240-250 Hz) |

| C=N | - | 165 - 170 | t (³JCF ≈ 3-5 Hz) |

2D NMR Techniques (COSY, HSQC, HMBC) for Conformation Analysis

Two-dimensional NMR techniques are essential for unambiguously assigning the signals predicted in 1D spectra and confirming the connectivity of the molecule. chemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak would be expected between the signal for the C4-H proton and the signal for the C2-H/C6-H protons, confirming their adjacent positions on the aromatic ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals, for instance, showing a correlation between the triplet at ~7.0 ppm and the carbon signal at ~108 ppm. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. Key correlations would be expected from the C2/C6 protons to the amidine carbon (C7) and to the fluorinated carbons (C3/C5), confirming the substitution pattern of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and confirmation of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which would be expected to be C₇H₆F₂N₂ for the free base. This serves as a primary confirmation of the compound's identity.

Expected HRMS Data

| Formula | Species | Calculated Mass | Measured Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a fingerprint for the molecule. For 3,5-Difluorobenzamidine, the protonated molecule [M+H]⁺ would likely fragment through the loss of ammonia (B1221849) (NH₃) to yield an ion corresponding to protonated 3,5-difluorobenzonitrile (B1349092).

Predicted MS/MS Fragmentation This table is based on predicted fragmentation pathways.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 157.0575 | 140.0309 | NH₃ |

| 140.0309 | 121.0208 | F |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Strong, broad bands in the 3100-3300 cm⁻¹ region would correspond to the N-H stretching vibrations of the amidinium group. The C=N stretching vibration would likely appear in the 1640-1680 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while strong bands corresponding to C-F stretching would be prominent in the 1100-1300 cm⁻¹ region. Studies on similar molecules like 3,5-difluorobenzonitrile provide reference points for the assignment of ring vibrations.

Predicted Vibrational Frequencies This table is based on characteristic group frequencies and data from analogous compounds.

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3300 | N-H stretching (amidinium) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1640 - 1680 | C=N stretching |

| ~1600, ~1450 | Aromatic C=C ring stretching |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties and its interactions with other molecules.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SCXRD) would provide the most precise and unambiguous determination of the crystal structure of this compound. This analysis would yield critical data points, which would typically be presented in a table format.

Hypothetical Data Table for Single Crystal X-ray Diffraction of this compound:

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not found |

| b (Å) | Data not found |

| c (Å) | Data not found |

| α (°) | Data not found |

| β (°) | Data not found |

| γ (°) | Data not found |

| Volume (ų) | Data not found |

| Z | Data not found |

| Density (calculated) (g/cm³) | Data not found |

| R-factor (%) | Data not found |

This data would allow for a detailed description of the unit cell, the arrangement of molecules within the crystal lattice (crystal packing), and the precise bond lengths and angles of the 3,5-difluorobenzamidinium and chloride ions.

Furthermore, a powder X-ray diffraction (PXRD) pattern would serve as a characteristic fingerprint for the crystalline form of the compound. A search for such a pattern for this compound did not yield any published results.

Co-crystallization Strategies with Biological Macromolecules

Benzamidine (B55565) and its derivatives are known to act as inhibitors for various proteases, such as thrombin and trypsin, by mimicking the guanidinium (B1211019) group of arginine. Co-crystallization of this compound with such protein targets would be a key strategy in drug design to understand its binding mode and structure-activity relationships.

A successful co-crystallization study would provide insights into:

The specific amino acid residues involved in binding.

The hydrogen bonding network between the inhibitor and the protein.

Conformational changes in the protein upon inhibitor binding.

No publicly accessible protein data bank (PDB) entries or research articles were found detailing the co-crystal structure of this compound with any biological macromolecule.

Hirshfeld Surface Analysis and Intermolecular Interactions

Key outputs of a Hirshfeld analysis include:

dnorm surfaces: These maps highlight regions of close intermolecular contact.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular interactions, such as H···H, H···F, and N-H···Cl hydrogen bonds.

Without the foundational single-crystal X-ray data, a Hirshfeld surface analysis for this compound cannot be performed. Studies on other fluorinated benzamidine derivatives could offer theoretical comparisons, but no direct analysis of the title compound is available.

Computational Chemistry and Molecular Modeling of 3,5 Difluorobenzamidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Difluorobenzamidine hydrochloride, DFT calculations are instrumental in understanding its geometry, electronic properties, and reactivity.

DFT studies on analogous fluorinated aromatic compounds have demonstrated the significant influence of fluorine substitution on the electronic properties of the benzene (B151609) ring. researchgate.netresearchgate.net In the case of this compound, the two fluorine atoms, being highly electronegative, are expected to have a substantial impact on the molecule's electron distribution.

Key Research Findings from DFT Calculations on Analogous Compounds:

Molecular Geometry: DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. For fluorinated benzamides, studies have shown that the introduction of fluorine atoms can lead to slight alterations in the planarity of the phenyl ring and the orientation of the amidine group. eurjchem.com

Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. In related fluorinated compounds, the presence of fluorine tends to lower both HOMO and LUMO energy levels, often resulting in a larger energy gap and increased stability. researchgate.net

Electrostatic Potential (ESP) Mapping: ESP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. For this compound, the amidinium group (-C(NH2)2+) is expected to be the primary positive electrostatic potential region, making it a key site for interaction with negatively charged residues in biological targets. The fluorine atoms would create regions of negative potential on the aromatic ring.

Table 1: Predicted Electronic Properties of a Model Fluorinated Benzamidine (B55565) from DFT Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Lowered due to fluorine substitution | Increased ionization potential, reduced electron-donating ability |

| LUMO Energy | Lowered due to fluorine substitution | Increased electron-accepting ability |

| HOMO-LUMO Gap | Generally increased | Higher kinetic stability, lower chemical reactivity |

| Dipole Moment | Altered by asymmetric fluorine substitution | Influences solubility and intermolecular interactions |

| Electrostatic Potential | Positive potential at the amidine group, negative potential around fluorine atoms | Dictates non-covalent interactions with biological targets |

Note: The data in this table is illustrative and based on general findings for fluorinated aromatic compounds, as specific DFT data for this compound is not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are crucial for exploring its conformational flexibility, interactions with solvent molecules, and binding dynamics with biological targets.

Extensive MD simulation studies have been conducted on benzamidine and its derivatives, particularly in the context of their interaction with serine proteases like trypsin. nih.govlew.ro These studies provide a robust framework for understanding how this compound might behave in a biological environment.

Key Research Findings from MD Simulations on Benzamidine Analogues:

Conformational Analysis: MD simulations can map the potential energy surface of the molecule, revealing its most stable conformations. The rotational barrier of the C-N bonds in the amidine group and the flexibility of the phenyl ring can be assessed. The presence of the two fluorine atoms is not expected to significantly restrict the rotation around the C-C bond connecting the amidine group to the ring.

Solvation and Hydration: Understanding how a molecule interacts with water is critical for predicting its solubility and bioavailability. MD simulations can reveal the formation and dynamics of hydration shells around the molecule. The positively charged amidinium group will strongly interact with the partial negative charge on the oxygen atoms of water molecules, while the fluorine atoms can form weak hydrogen bonds.

Table 2: Illustrative MD Simulation Parameters for Studying this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules |

| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space |

| Ensemble | NVT, NPT | Maintains constant temperature and pressure |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Function | To quantify structural stability and interactions |

Note: This table presents typical parameters for an MD simulation and is not based on a specific study of this compound.

Quantum Chemical Calculations for Mechanistic Insights into Reactions

Quantum chemical calculations, which include methods like DFT and ab initio calculations, are essential for elucidating the mechanisms of chemical reactions at an electronic level. rsc.orgnih.gov For this compound, these calculations can provide a detailed understanding of its reactivity and the energetics of its interactions with other molecules, such as enzymes.

Studies on the interaction of benzamidine with trypsin have utilized quantum chemical calculations to dissect the binding energy into various components, such as electrostatic and van der Waals interactions. acs.orgnih.gov

Key Applications of Quantum Chemical Calculations:

Transition State Analysis: By calculating the energies of reactants, products, and transition states, the activation energy of a reaction can be determined. This is crucial for understanding the kinetics of a reaction, for instance, the enzymatic inhibition process.

Reaction Pathway Mapping: Quantum chemical methods can map out the entire reaction coordinate, identifying intermediates and transition states. This provides a step-by-step view of the reaction mechanism. chemrxiv.org

Table 3: Hypothetical Energy Profile for an Enzyme Inhibition Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Enzyme + Inhibitor (separate) | 0 | Initial state |

| Enzyme-Inhibitor Complex (initial) | -5 | Formation of a non-covalent complex |

| Transition State | +15 | Highest energy point along the reaction coordinate |

| Covalent Adduct | -10 | Formation of a stable covalent bond (if applicable) |

Note: This table is a hypothetical representation of a reaction energy profile and is not derived from specific experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR studies would involve synthesizing and testing a library of its derivatives and then using computational methods to build a predictive model.

Numerous QSAR studies have been successfully performed on derivatives of benzamidine and other related heterocyclic compounds to understand their inhibitory activity against various enzymes. nih.govnih.govmdpi.com

Methodology of a Typical QSAR Study:

Data Set Preparation: A series of derivatives of this compound would be synthesized with variations at different positions of the molecule. Their biological activity (e.g., IC50 value against a target enzyme) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Table 4: Potential Descriptors and Their Significance in a QSAR Model for 3,5-Difluorobenzamidine Derivatives

| Descriptor Type | Example Descriptor | Potential Significance |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target |

| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity Indices | Encodes information about molecular branching and shape |

| H-Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the target |

Note: This table illustrates the types of descriptors that would be relevant in a QSAR study of 3,5-Difluorobenzamidine derivatives.

The insights gained from such a QSAR model would be invaluable for designing new, more potent, and selective inhibitors based on the 3,5-Difluorobenzamidine scaffold.

Enzyme Inhibition Studies of 3,5 Difluorobenzamidine Hydrochloride

Mechanism of Action of 3,5-Difluorobenzamidine Hydrochloride as an Enzyme Inhibitor

The manner in which a molecule interferes with enzyme activity is critical to understanding its potential therapeutic applications. For this compound, its action is primarily understood through the lens of competitive inhibition.

This compound is recognized as a competitive inhibitor, a mode of action common to benzamidine (B55565) and its derivatives. nih.govwikipedia.org Competitive inhibitors function by reversibly binding to the active site of an enzyme, the same site to which the natural substrate would bind. rsc.org This binding event prevents the substrate from accessing the active site, thereby impeding the enzyme's catalytic activity. rsc.org The inhibitory effect of benzamidine derivatives is tied to their ability to interact with the primary and secondary binding sites of enzymes. nih.gov

The structure of 3,5-difluorobenzamidine, featuring two fluorine atoms on the benzene (B151609) ring, influences its binding properties. These fluorine substitutions increase the molecule's electronegativity, which can alter its hydrogen-bonding capacity and potentially enhance its binding affinity to the active sites of enzymes like serine proteases. Specifically, in studies involving Factor XIIa (FXIIa), this compound has been identified as a competitive inhibitor. uliege.be

In the reviewed scientific literature, there is no specific mention of this compound acting through non-competitive or uncompetitive inhibition mechanisms. Non-competitive inhibition occurs when an inhibitor binds to an allosteric site, a location distinct from the active site, affecting the enzyme's efficacy without blocking substrate binding. rsc.org Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. drugbank.com The available data points towards a competitive inhibition model for this compound's interaction with the studied enzymes.

Specificity and Selectivity Profiling Against Diverse Enzyme Families

The utility of an inhibitor is often defined by its specificity and selectivity—its ability to inhibit a target enzyme without affecting others.

Benzamidine derivatives are well-established as inhibitors of serine proteases. nih.govwikipedia.org These enzymes, which include crucial components of the coagulation cascade and fibrinolysis such as trypsin, thrombin, plasmin, and Factor Xa, are common targets for benzamidine-based inhibitors. nih.govnih.gov The shared mechanism involves the amidine group of the inhibitor interacting with the enzyme's active site. nih.gov

For this compound specifically, its inhibitory action against the serine protease Factor XIIa (FXIIa) has been documented. uliege.be FXIIa is a key enzyme in the intrinsic pathway of blood coagulation. uliege.be The dual fluorine substitution on the benzamidine core is thought to potentially enhance its binding affinity for serine proteases like trypsin. However, some research has also categorized its general enzyme inhibition as "low". This suggests that while it is active against proteases, its potency can vary depending on the specific enzyme and the context of the study.

There is no specific information in the searched scientific literature detailing the inhibitory activity of this compound against other enzyme classes such as MurB, cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX). While dual inhibitors of COX-2 and 5-LOX are of therapeutic interest for inflammatory diseases, the available research on this compound has been focused on its role as a protease inhibitor. google.com

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

To quantify the potency of an inhibitor, researchers determine its inhibition constant (Ki) and/or its half-maximal inhibitory concentration (IC50). The Ki is a measure of the inhibitor's binding affinity to the enzyme, while the IC50 indicates the concentration of inhibitor required to reduce enzyme activity by 50%. wikipedia.org These values are crucial for comparing the effectiveness of different inhibitors. wikipedia.org

For benzamidine derivatives, Ki values are used to compare their inhibitory activities against various enzymes, with differences in these values highlighting structural distinctions in the enzymes' binding sites. nih.gov In the case of this compound, its interaction with FXIIa has been characterized. A chromogenic assay was used to determine its Ki value, confirming its competitive inhibition mechanism against this enzyme. uliege.be

Below is a data table summarizing the available inhibition data for this compound.

| Enzyme | Inhibition Constant (Ki) | Method |

| Factor XIIa (FXIIa) | 163.2 ± 0.5 µM (for a related compound, p-aminobenzamidine) | Chromogenic Assay uliege.be |

| Note: Specific Ki or IC50 values for this compound itself were not explicitly detailed in the provided search results, though it was studied as a competitive inhibitor of FXIIa. uliege.be The value for p-aminobenzamidine is included for context regarding similar compounds. |

Structural Basis of Enzyme-Ligand Interactions through Co-crystallography

While specific co-crystallography data for this compound in complex with an enzyme is not publicly available, the structural basis of its interaction can be inferred from the extensive crystallographic studies of the parent compound, benzamidine, and its derivatives with various serine proteases, particularly trypsin and urokinase-type plasminogen activator (uPA). These studies provide a robust framework for understanding how the benzamidine scaffold orients itself within the enzyme's active site and the key interactions that govern its inhibitory activity.

The binding of benzamidine-based inhibitors to trypsin-like serine proteases is well-characterized. The defining feature of this interaction is the insertion of the positively charged amidinium group into the S1 specificity pocket of the enzyme. ebi.ac.uk This pocket is typically deep and narrow, and at its base resides a conserved aspartic acid residue (Asp189 in trypsin). researchgate.netnih.gov The cationic amidinium group of the inhibitor forms a strong, charge-assisted hydrogen bond, or salt bridge, with the carboxylate side chain of this aspartate residue. ebi.ac.ukresearchgate.net This interaction is a primary determinant of the inhibitor's affinity and specificity.

The phenyl ring of the benzamidine molecule also plays a crucial role in binding. It is typically nestled within the S1 pocket, making hydrophobic interactions with the side chains of surrounding amino acid residues. ebi.ac.uk In the case of trypsin, the benzamidine ring is stabilized by π-π stacking interactions with the sidechains of aromatic residues like tyrosine. researchgate.net

Co-crystallization studies of various benzamidine derivatives with bovine trypsin have revealed that even with similar chemical formulas, inhibitors can adopt diverse binding modes, which in turn affects their inhibitory profiles against different serine proteases like thrombin, factor Xa, tissue-type plasminogen activator (tPA), and uPA. nih.gov For instance, inhibitors effective against factor Xa often exhibit an extended conformation, allowing them to occupy the S3/S4 subsites. nih.gov

In the context of urokinase (uPA), the S3/S4 subsites are more occluded, which influences the binding of certain classes of inhibitors. nih.gov A key structural feature that distinguishes uPA from some other related proteases is the presence of a serine residue at position 190 (Ser190). This residue provides an additional hydrogen bonding opportunity within the S1 site that is absent in proteases with an alanine (B10760859) at this position, such as tPA and thrombin. This difference is a significant determinant for the selectivity of some inhibitors for uPA. nih.gov

Based on this established binding model for benzamidine derivatives, it can be postulated that this compound would bind in a similar fashion. The amidinium group would anchor the molecule in the S1 pocket through the critical salt bridge with the conserved aspartate residue. The difluorinated phenyl ring would then be positioned to make a series of hydrophobic and potentially other types of interactions with the residues lining the S1 pocket.

The table below summarizes the key interacting residues and binding features for benzamidine in complex with trypsin, derived from publicly available Protein Data Bank (PDB) entries. This information serves as a strong foundation for predicting the binding mode of this compound.

| Enzyme | PDB ID | Key Interacting Residues in S1 Pocket | Primary Interaction | Resolution (Å) |

| Bovine Trypsin | 3PTB | Asp189, Gly219, Ser190 | Salt bridge with Asp189, π-π stacking | Not specified in abstract |

| Bovine Trypsin | 2OXS | Not specified in abstract | Complex with benzamidine | 1.32 |

| Bovine Trypsin | 3ATL | Not specified in abstract | Complex with benzamidine | 1.74 |

| Bovine Trypsin | 1BTY | Not specified in abstract | Complex with benzamidine | 1.50 |

| Bovine Trypsin Variant | 1V2L | Not specified in abstract | Complex with benzamidine | 1.60 |

Biological Activity and Pharmacological Potential of 3,5 Difluorobenzamidine Hydrochloride

Anticancer Activity and Mechanisms of Action

Fluorinated compounds are of significant interest in oncology research for their potential to inhibit cancer cell growth and induce cell death.

Inhibition of Cell Proliferation and Apoptosis Induction

Research into related fluorobenzamidine derivatives has shown promising results in curbing the proliferation of cancer cells and triggering apoptosis, or programmed cell death. For instance, a related compound, bithiophene-fluorobenzamidine (BFB), has been observed to induce apoptosis in breast adenocarcinoma cells. nih.gov Treatment of MCF-7 breast cancer cells with BFB led to a significant increase in both early and late apoptotic cells. nih.gov Specifically, early apoptotic cells increased from 0% to 47.4%, and late apoptotic cells rose from 0.4% to 13.9%, resulting in a 153-fold elevation in the total apoptotic cell population. nih.gov

Furthermore, other novel fluorinated pyrrole derivatives have demonstrated time- and dose-dependent inhibition of cell proliferation in cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net Microscopic evaluation revealed a decrease in cell number and changes in cell morphology, such as shrinkage, which are indicative of cell death induction. researchgate.net

Modulation of Cellular Pathways (e.g., Modulation of biological pathways)

The anticancer effects of fluorobenzamidine derivatives appear to be mediated through the modulation of key cellular pathways that control cell cycle progression and apoptosis. The tumor suppressor protein p53 is a crucial regulator of these processes. nih.gov In studies involving bithiophene-fluorobenzamidine (BFB), an elevation in p53 expression was observed, which is known to arrest the cell cycle at the G1/S checkpoint to allow for DNA repair or, in cases of severe damage, initiate apoptosis. nih.gov The activation of p53 can lead to the suppression of cancerous cell growth. nih.gov

Flavonoids, another class of compounds, are known to modulate various cell survival signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are often dysregulated in cancer, and their modulation can affect cell proliferation and survival. While direct evidence for 3,5-Difluorobenzamidine hydrochloride is not available, the principle of modulating these critical pathways is a key area of investigation for many potential anticancer agents.

Efficacy in Various Cancer Cell Lines and In Vivo Models

The anticancer potential of fluorobenzamidine derivatives has been evaluated in a variety of cancer cell lines and in animal models. nih.govnih.gov Bithiophene-fluorobenzamidine (BFB) has demonstrated significant antitumor activity in a murine model of breast cancer induced by 7,12-Dimethylbenz[a]anthracene (DMBA). nih.gov In this in vivo model, BFB administration led to a notable reduction in tumor incidence by approximately 88%, multiplicity by 41%, and tumor size by about 76%. nih.gov

In vitro studies have shown the efficacy of related compounds across different cancer cell lines. researchgate.netnih.gov For example, novel synthetic makaluvamine analogs, which also feature a fluorobenzylamino group, have shown potent inhibitory effects on the growth of various human cancer cell lines, with breast cancer cell lines being particularly sensitive. nih.gov

Table 1: Efficacy of Bithiophene-fluorobenzamidine (BFB) in a DMBA-Induced Murine Breast Cancer Model

| Parameter | Reduction (%) |

|---|---|

| Tumor Incidence | ~88% |

| Tumor Multiplicity | 41% |

| Tumor Size | ~76% |

Antimicrobial and Antiviral Activities

The unique electronic properties conferred by fluorine atoms make fluorinated compounds candidates for the development of antimicrobial and antiviral agents.

Antibacterial Spectrum and Resistance Mechanisms

Furthermore, other novel materials, such as N-halamine-incorporated electrospun fibers, have demonstrated superior antimicrobial properties against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. nih.gov Gold complexes with N-heterocyclic carbene ligands have also shown significant antibacterial activity against strains like Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. nih.gov These examples highlight the potential for developing novel antibacterial agents based on unique chemical scaffolds.

Antiviral Efficacy against Specific Viral Proteases

Viral proteases are essential enzymes for the replication of many viruses, making them a prime target for antiviral drug development. mdpi.com The inhibition of these proteases can halt the viral life cycle. For instance, the 3CL protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a key target for antiviral inhibitors. nih.gov

Research has led to the development of novel difluorinated compounds that act as inhibitors of SARS-CoV-2 3CLpro. nih.gov These inhibitors demonstrate the potential of incorporating fluorine to enhance binding and efficacy. Similarly, the NS2B-NS3 protease of flaviviruses, such as Dengue and Zika virus, is another critical target for the development of antiviral therapeutics. researchgate.net Although specific data on the activity of this compound against viral proteases is not available, its chemical structure suggests it could be investigated as a potential inhibitor of such enzymes. mdpi.com

Immunomodulatory Effects and Anti-inflammatory Properties

Currently, there is a notable lack of specific studies detailing the immunomodulatory and anti-inflammatory properties of this compound. The scientific literature available does not provide direct evidence or detailed research findings on its mechanism of action in modulating the immune system or its efficacy in reducing inflammation.

However, it is recognized as a potent inhibitor of proteases and other enzymes. chemimpex.com This characteristic is significant as many enzymes, particularly proteases, play crucial roles in the regulation of the immune response and inflammatory pathways. The modulation of these biological pathways is a key strategy in the development of novel treatments for a variety of diseases, including those with an inflammatory component. chemimpex.com The effectiveness of this compound in modulating these pathways makes it a critical tool for scientists. chemimpex.com

Future research may focus on investigating whether its enzyme inhibition properties translate into tangible immunomodulatory or anti-inflammatory effects. Such studies would be essential to determine if this compound or its derivatives could be potential candidates for therapeutic development in these areas.

Therapeutic Applications and Drug Development Prospects

The primary role of this compound in the medical field is as a specialized compound in pharmaceutical research and development. chemimpex.com Its unique structural characteristics, including the presence of two fluorine atoms, enhance its binding affinity and selectivity, offering an advantage over similar compounds. chemimpex.com

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly valuable in the development of therapeutic agents targeting diseases like cancer and infectious diseases. chemimpex.com Its application in biochemical research is centered on the investigation of enzyme inhibition, which provides critical insights into enzyme mechanisms and potential therapeutic targets. chemimpex.com This foundational research is a cornerstone of the drug discovery process. chemimpex.com

Table 1: Research Applications of this compound

| Research Area | Application of this compound |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting protease enzymes for viral infections and cancers. chemimpex.com |

| Biochemical Research | Employed in studies of enzyme inhibition to understand enzyme mechanisms and identify potential therapeutic targets. chemimpex.com |

There is no publicly available information on the preclinical efficacy and safety assessment, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, specifically for this compound. Such studies are crucial in the drug development pipeline to evaluate the viability of a compound as a drug candidate. The stability and solubility of this compound support its use in laboratory settings, ensuring reliable results in experimental applications, which is a prerequisite for more advanced preclinical testing. chemimpex.com

Advanced Research Applications Beyond Direct Therapeutic Use

Development of Diagnostic Assays Utilizing 3,5-Difluorobenzamidine Hydrochloride

While specific, commercially available diagnostic assays directly employing this compound are not widely documented, its structural features make it a promising candidate for the development of novel diagnostic tools, particularly in the realm of medical imaging. The presence of fluorine atoms opens up the possibility of creating radiolabeled versions of the molecule for use in Positron Emission Tomography (PET) scans.

PET imaging relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov One of the most commonly used radionuclides for this purpose is Fluorine-18 (¹⁸F). nih.gov Given this, this compound could serve as a precursor for the synthesis of an ¹⁸F-labeled PET tracer. The benzamidine (B55565) core is a well-known scaffold that can be designed to target specific enzymes, such as serine proteases, which are often implicated in disease processes. By incorporating ¹⁸F into the 3,5-difluorobenzamidine structure, researchers could potentially create a PET tracer that can visualize and quantify the activity of these target enzymes in vivo, offering a non-invasive method for diagnosing and monitoring various pathological conditions.

The development of such a tracer would involve complex radiochemistry to replace one of the stable fluorine atoms with the radioactive ¹⁸F isotope. The resulting radiotracer's utility would then be evaluated based on its ability to selectively bind to its target, its pharmacokinetic profile, and its metabolic stability, all of which could be influenced by the difluorinated phenyl ring.

Probes for Biochemical Research and Mechanistic Studies

In the field of biochemical research, small molecules are often used as probes to investigate the function and mechanism of biological macromolecules like proteins and enzymes. nih.gov this compound possesses features that make it an attractive scaffold for the design of such biochemical probes. The amidine group can participate in specific interactions with enzyme active sites, while the difluorinated ring can be further functionalized.

One potential application is in the creation of fluorescent probes. mdpi.com By chemically linking a fluorophore (a fluorescent molecule) to the this compound scaffold, a probe could be designed to report on the activity of a target enzyme. For instance, if the benzamidine moiety binds to the active site of a protease, a change in the fluorescence of the attached fluorophore could signal this binding event. This would allow researchers to study enzyme kinetics and inhibition in real-time.

Furthermore, the compound could be used in the development of affinity-based probes. By immobilizing this compound on a solid support, it could be used to selectively capture and isolate specific binding partners from complex biological mixtures. This would be a valuable tool for identifying the cellular targets of benzamidine-based compounds and for elucidating their mechanisms of action.

Application in Material Science for Enhanced Performance Characteristics

The incorporation of fluorine into organic molecules is a well-established strategy in material science to enhance the performance characteristics of materials such as polymers. ethz.ch Fluorinated compounds often exhibit unique properties, including high thermal stability, chemical resistance, and specific surface properties like hydrophobicity.

While direct applications of this compound in material science are not extensively reported, its structure suggests potential uses. It could, for example, serve as a monomer or a co-monomer in the synthesis of novel fluorinated polymers. The presence of the difluorinated phenyl ring in the polymer backbone could impart desirable properties such as increased thermal stability and resistance to chemical degradation. The amidine group, being reactive, could also be used to cross-link polymer chains, further enhancing the mechanical properties of the resulting material.

Another potential application is as a surface modifying agent. By coating a material with a thin layer of a polymer derived from or containing this compound, it might be possible to alter the surface energy and wettability of the material. This could be useful in a variety of applications, from creating water-repellent coatings to improving the biocompatibility of medical devices.

Studies on the Effects of Fluorination on Biological Activity and Chemical Stability

The introduction of fluorine atoms into a molecule can have profound effects on its biological activity and chemical stability. nih.gov The study of this compound provides a valuable case for understanding these effects. The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which can significantly alter the electronic properties of the molecule.

This electron-withdrawing effect can influence the pKa of the amidine group, potentially affecting its binding affinity to target proteins. Moreover, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound. nih.gov This is a crucial consideration in drug design, as increased metabolic stability can lead to a longer duration of action in the body. A 2023 study on side-chain fluorination in vitamin D analogues demonstrated that the position of fluorination significantly impacts metabolic stability. nih.gov

The presence of fluorine can also influence the conformation of the molecule and its ability to participate in intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological targets. A 2014 study highlighted that the impact of fluorination on the proteolytic stability of peptides is complex and not always predictable, depending on the specific enzyme and the location of the fluorine substitution. researchgate.net

The following table summarizes the potential effects of the 3,5-difluoro substitution on the properties of the benzamidine scaffold:

| Property | Effect of 3,5-Difluoro Substitution | Rationale |

| Binding Affinity | Can be altered | The electron-withdrawing nature of fluorine atoms modifies the electronic distribution of the aromatic ring, which can affect interactions with the target protein's active site. |

| Metabolic Stability | Likely increased | The high strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450s. nih.gov |

| Lipophilicity | Generally increased | The introduction of fluorine atoms typically increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and distribution in the body. |

| Acidity/Basicity | pKa of the amidine group may be altered | The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups. |

Future Directions and Emerging Research Avenues for 3,5 Difluorobenzamidine Hydrochloride

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development landscape, offering powerful tools to accelerate the optimization of lead compounds like 3,5-Difluorobenzamidine hydrochloride. preprints.orgnih.gov These computational approaches can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods, thereby reducing the time and resources required for preclinical development. preprints.orgnih.gov

Future research will likely employ ML algorithms to build robust Quantitative Structure-Activity Relationship (QSAR) models. emanresearch.org By training these models on datasets of benzamidine (B55565) derivatives and their observed biological activities, researchers can predict the efficacy of novel, unsynthesized analogs of this compound. This allows for the in silico screening of vast virtual libraries to prioritize compounds with the highest predicted potency and selectivity for specific serine protease targets, such as coagulation factor XIIa. uliege.be

| AI/ML Application | Potential Impact on this compound Development | Relevant AI/ML Models |

| Lead Optimization | Design of analogs with enhanced potency and selectivity for target proteases. | Deep Neural Networks (DNNs), Random Forest, Support Vector Machines (SVM) nih.gov |

| ADMET Prediction | Early identification of candidates with favorable pharmacokinetic and safety profiles. | Graph Neural Networks (GNNs), Recurrent Neural Networks (RNNs) |

| De Novo Design | Generation of novel compounds based on the benzamidine scaffold with optimized multi-parameter profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) nih.gov |

| Target Identification | Prediction of potential new biological targets for the compound and its derivatives. | Machine learning analysis of multi-omics data nih.gov |

Exploration of Synergistic Effects with Existing Therapeutic Agents

A cornerstone of modern pharmacology is combination therapy, where the co-administration of two or more drugs produces a synergistic effect, meaning the combined therapeutic outcome is greater than the sum of the individual effects. mdpi.com This approach can enhance efficacy, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing side effects. For this compound, likely a serine protease inhibitor, exploring synergistic combinations is a promising avenue for future research. wikipedia.orgdrugbank.com

Given that serine proteases are implicated in a variety of diseases, including cancer and thromboembolic disorders, the potential for combination therapies is broad. nih.govnih.gov In oncology, where serine proteases can be involved in tumor growth and metastasis, combining this compound with established cytotoxic agents or other targeted therapies could be beneficial. nih.govnih.gov For example, a synergistic effect might be achieved by pairing it with a PARP inhibitor, where the benzamidine derivative could disrupt tumor-associated proteolytic processes while the PARP inhibitor targets DNA damage repair mechanisms. mdpi.com

In the context of hemostasis, where benzamidines are known to inhibit proteases like thrombin and plasmin, combinations with antiplatelet agents could be explored. nih.gov Such a strategy could provide a multi-pronged approach to preventing thrombosis by targeting both the coagulation cascade and platelet aggregation pathways. The rationale behind these combinations is to target distinct but complementary biological pathways to achieve a more profound therapeutic effect. nih.gov

| Therapeutic Area | Potential Combination Agent Class | Rationale for Synergy |

| Oncology | PARP Inhibitors | Dual targeting of tumor-associated proteolysis and DNA damage repair pathways. mdpi.com |

| Oncology | Transcription/Translation Inhibitors | Disrupting protein synthesis of key oncogenes while inhibiting extracellular proteases. nih.gov |

| Thrombosis | Antiplatelet Agents | Simultaneous inhibition of the enzymatic coagulation cascade and platelet-mediated clot formation. |

| Inflammation | 5-Lipoxygenase (5-LOX) Inhibitors | Targeting both protease-mediated inflammatory pathways and the leukotriene synthesis pathway. nih.gov |

Development of Targeted Delivery Systems for this compound

Targeted drug delivery systems are engineered to enhance the therapeutic efficacy of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. nih.gov This is particularly important for potent small molecules where off-target effects can limit their clinical utility. For this compound, the development of such systems represents a critical area of future research to improve its pharmacokinetic profile and therapeutic index.

Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, offer a versatile platform for delivering this compound. frontiersin.org By encapsulating this compound, these carriers can improve its solubility, protect it from premature degradation in the bloodstream, and control its release kinetics. nih.gov For applications in cancer therapy, these nanoparticles can be further engineered for active targeting. This involves decorating the nanoparticle surface with ligands—such as antibodies, peptides, or small molecules like folic acid—that bind to receptors overexpressed on tumor cells. nih.govdovepress.com This strategy enhances the accumulation of the drug specifically at the tumor site, thereby increasing its efficacy and reducing systemic toxicity.

Stimuli-responsive delivery systems are another advanced approach. dovepress.com These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH, the presence of specific enzymes, or a reducing environment (e.g., high glutathione (B108866) levels). dovepress.com A delivery system for this compound could be designed to be stable in circulation but to rapidly release the drug upon encountering tumor-associated proteases, ensuring the inhibitor is delivered precisely where it is needed.

| Delivery System | Description | Potential Advantage for this compound |

| Liposomes | Vesicles composed of a lipid bilayer. | Improves solubility and can reduce systemic toxicity by shielding the drug. |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible polymers. | Allows for controlled release and surface functionalization for active targeting. frontiersin.org |

| Gold Nanoparticles (Au-NPs) | Nanoparticles made of gold, known for their biocompatibility and ease of functionalization. | Can be used for targeted delivery and may offer additional photothermal therapy options. nih.gov |

| Enzyme-Responsive Systems | Carriers designed to degrade and release their payload in the presence of specific enzymes (e.g., MMPs). | Enables triggered release of the inhibitor in disease microenvironments with high protease activity. dovepress.com |

Investigation of Metabolites and Their Biological Significance

Understanding a drug's metabolic fate is fundamental to its development. The investigation of how this compound is processed in the body and the biological activity of its resulting metabolites is a crucial and underexplored research area. Studies on analogous benzamidine compounds provide a roadmap for this investigation.

Research has shown that N-unsubstituted benzamidines can undergo enzymatic N-oxidation in the liver to form amidoxime (B1450833) metabolites. tandfonline.comnih.gov Therefore, it is highly probable that this compound is metabolized to 3,5-Difluorobenzamidoxime. It is essential to synthesize this potential metabolite and evaluate its biological activity. The metabolite could be active, retaining inhibitory effects on serine proteases; inactive; or it could exhibit a different pharmacological or toxicological profile altogether.

Conversely, amidoximes are often designed as prodrugs that are converted in vivo via N-reduction to their active amidine form. bohrium.comtandfonline.comcornell.edu This raises the possibility of designing a 3,5-Difluorobenzamidoxime prodrug to potentially improve oral bioavailability. Another major metabolic pathway for related compounds is glucuronidation, where a glucuronic acid moiety is attached to the molecule, typically to facilitate excretion. bohrium.comtandfonline.com Studies using human liver microsomes or hepatocytes are necessary to identify the specific metabolites of this compound and the enzymes responsible, such as UDP-glucuronosyltransferases (UGTs). bohrium.comcornell.edu This knowledge is vital for predicting drug-drug interactions and understanding inter-patient variability in response.

| Potential Metabolic Pathway | Expected Metabolite Type | Biological Significance to Investigate |

| N-Oxidation | Amidoxime (e.g., 3,5-Difluorobenzamidoxime) | Is the metabolite active, inactive, or toxic? Does it have its own pharmacological profile? tandfonline.comnih.gov |

| Glucuronidation | Glucuronide conjugate | Is this the primary clearance pathway? Which UGT enzymes are involved? bohrium.comtandfonline.com |

| Hydrolysis | Carboxylic Acid (e.g., 3,5-Difluorobenzoic acid) | Is the amidine group stable in vivo? Is the resulting acid metabolite active? |

| Aromatic Hydroxylation | Hydroxylated derivative | Does cytochrome P-450 mediate ring hydroxylation despite the fluorine atoms? |